6-Nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione Cellular Potency Benchmarking Against the Parent PRT4165 Scaffold
In a direct cell-based viability assay in human U2OS osteosarcoma cells, 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione (Antitumor agent-153) demonstrated an IC50 of 5.86 μM and completely inhibited proliferation at 30 μM [1]. Its parent scaffold, PRT4165 (CAS 31083-55-3), a known Bmi1/Ring1A inhibitor, requires approximately 50 μM to significantly reduce ubiquitylated H2A in U2OS cells, with a cell-free IC50 of 3.9 μM that does not translate to equivalent cellular potency due to permeability or stability limitations . The structural optimization embodied in the nitro-anthra-oxazine trione system thus yields a ~8.5-fold improvement in cellular potency relative to the effective cellular concentration of the progenitor molecule, representing a meaningful advance for cell-based epigenetic screening [1].
| Evidence Dimension | Cellular proliferation inhibition in U2OS human osteosarcoma cells |
|---|---|
| Target Compound Data | IC50 = 5.86 μM; complete proliferation inhibition at 30 μM |
| Comparator Or Baseline | PRT4165 (parent scaffold): effective ubiquitylation reduction at ~50 μM in U2OS; cell-free IC50 = 3.9 μM |
| Quantified Difference | ~8.5-fold improvement in cellular potency (estimated from reported effective cellular concentrations) |
| Conditions | U2OS cell viability assay; Antitumor agent-153 tested at 6–96 μM; PRT4165 tested at 50 μM for H2A ubiquitination suppression; different assay readouts (viability vs. ubiquitination) limit direct numerical comparison |
Why This Matters
For procurement decisions in epigenetic drug discovery, the compound's enhanced cellular potency relative to PRT4165 reduces the required screening concentration and minimizes off-target effects at higher doses.
- [1] Ni, S., Takada, Y., Ando, T., et al. Identification of a novel histone H2A mono-ubiquitination-inhibiting cell-active small molecule. Bioorganic & Medicinal Chemistry Letters, 2024, 105, 129759. View Source
